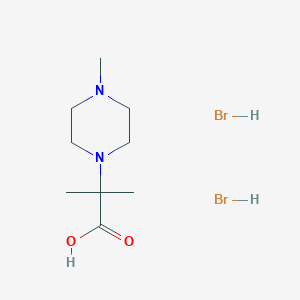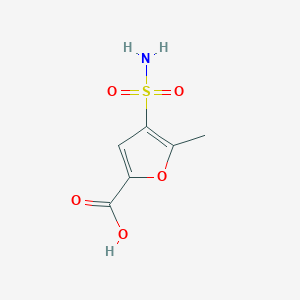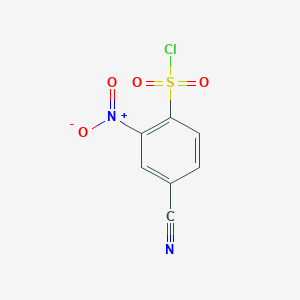![molecular formula C8H7ClN2 B1423611 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-95-6](/img/structure/B1423611.png)
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7ClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” and similar compounds has been reported in various studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” includes a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 7-position .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” are not detailed in the available resources, pyrrolopyridine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” has a molecular weight of 166.61 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms .Applications De Recherche Scientifique
Anticancer Activity
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: derivatives have been studied for their potential anticancer properties. A series of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related, have shown promising results in vitro against various human cancer cell lines . These compounds have been found to induce apoptosis and cause cell cycle arrest, making them significant for cancer research.
Molecular Docking Studies
The compound’s derivatives have been utilized in molecular docking studies to understand their binding affinities against specific proteins. For instance, certain derivatives have shown promising binding affinities against the Bcl2 anti-apoptotic protein, which is crucial for understanding the mechanism of action in cancer therapy .
Structure-Activity Relationship (SAR) Analysis
Researchers have synthesized various derivatives of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine to study the structure-activity relationship. By altering the substituents on the pyrrolopyrimidine framework, they aim to optimize the anticancer activity and selectivity .
Synthesis of Biologically Active Compounds
The core structure of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a key scaffold in the synthesis of biologically active compounds. It has been used to create diverse molecules with potential biomedical applications, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Neurological and Immune System Diseases
Derivatives of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine have been investigated for their therapeutic potential in treating diseases of the nervous and immune systems. This highlights the compound’s versatility and importance in medicinal chemistry .
Chemical Synthesis Techniques
The compound has been involved in studies exploring new and robust approaches for chemical synthesis. For example, the use of microwave techniques for the preparation of pyrrolopyrimidine derivatives represents an advancement in synthetic methodology .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .
Biochemical Pathways
Pyrrolopyridine derivatives have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Result of Action
Some pyrrolopyridine derivatives have shown efficacy in reducing blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Propriétés
IUPAC Name |
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUNWBKKCPOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263903 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-95-6 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)




![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)



